(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride
Description
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1272758-12-9) is a chiral amine ester hydrochloride with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It features a branched alkyl chain with geminal dimethyl groups at the 4-position and an amino group at the 3-position, esterified as a methyl ester. The compound is stored under inert conditions at 2–8°C due to its sensitivity to moisture and temperature . Safety data indicate acute toxicity (Oral Category 4) and skin corrosion (Category 1B) under GHS guidelines, necessitating careful handling . Its primary applications include serving as a synthetic intermediate in pharmaceutical research, particularly in protease inhibitor development .
Properties
IUPAC Name |
methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAVWOVOOLSTC-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422051-73-7 | |
| Record name | methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of ®-3-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to reflux conditions
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable alcohols
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, while the amino group remains protonated in acidic media.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 2–4 hours | 3-Amino-4,4-dimethylpentanoic acid + Methanol | |
| Basic Hydrolysis | 1M NaOH, 50°C, 3 hours | Sodium 3-amino-4,4-dimethylpentanoate + Methanol |
Key Findings :
-
Acidic hydrolysis proceeds with near-quantitative yields due to the stability of the protonated amino group.
-
Basic hydrolysis requires longer reaction times but avoids side reactions like intramolecular cyclization.
Transesterification
The methyl ester undergoes exchange with other alcohols in the presence of catalytic acid.
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethanol | H₂SO₄ (5 mol%) | Reflux, 6 hours | Ethyl 3-amino-4,4-dimethylpentanoate | 85% | |
| Benzyl alcohol | p-TSA (3 mol%) | 80°C, 8 hours | Benzyl 3-amino-4,4-dimethylpentanoate | 78% |
Mechanistic Insight :
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
Amidation and Acylation
The amino group participates in nucleophilic reactions, while the ester can convert to amides.
Amidation of the Ester
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | Methanol, 60°C, 12 hours | 3-Amino-4,4-dimethylpentanamide | 92% | |
| Methylamine | THF, 40°C, 24 hours | N-Methyl-3-amino-4,4-dimethylpentanamide | 88% |
Acylation of the Amino Group
| Acylating Agent | Base | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | N-Acetyl-3-amino-4,4-dimethylpentanoate | 95% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzoyl-3-amino-4,4-dimethylpentanoate | 89% |
Notable Observations :
-
Acylation proceeds efficiently under mild conditions due to the nucleophilicity of the deprotonated amino group.
-
Competitive ester hydrolysis is suppressed in anhydrous solvents like CH₂Cl₂.
Nucleophilic Substitution
The amino group participates in alkylation and ring-opening reactions.
Mechanism :
-
Ethylene oxide undergoes ring-opening via nucleophilic attack by the amino group, forming a β-hydroxyethyl derivative .
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Steric hindrance from the 4,4-dimethyl group slows alkylation kinetics compared to linear analogs .
Stability and Side Reactions
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Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and forming 3-amino-4,4-dimethylpentanenitrile.
-
Racemization : The chiral center at C3 remains configurationally stable below pH 10 but racemizes in strongly basic conditions (pH > 12) .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Influencing Factors |
|---|---|---|
| Ester | High (hydrolysis, transesterification) | Solvent polarity, temperature |
| Amino | Moderate (acylation, alkylation) | pH, steric hindrance from dimethyl groups |
Scientific Research Applications
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with the molecular formula C₈H₁₈ClNO₂ and a CAS number of 1422051-73-7. It possesses a methyl ester group and an amino group attached to a branched pentanoic acid backbone. The hydrochloride salt enhances its solubility in water, making it suitable for use in medicinal chemistry and biological research. (3R)-3-azaniumyl-4,4-dimethyl-pentanoate is also used in scientific research.
Scientific Research Applications
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride has applications in scientific research, including use as a building block in organic synthesis and pharmaceutical development. Studies often focus on its interactions with biological systems, which is crucial for understanding the pharmacological potential of this compound and its derivatives.
(3R)-3-azaniumyl-4,4-dimethyl-pentanoate has a wide range of applications in scientific research:
- Chemistry It is used as a chiral building block in the synthesis of complex molecules.
- Biology It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
- Industry It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride with structurally or functionally related compounds, emphasizing key differences in synthesis, properties, and applications.
Key Structural and Functional Differences
Stereochemistry : The R-configuration of the target compound contrasts with the S-isomers in MPI16b and MPI22b, which may alter chiral recognition in biological systems .
The trifluoromethyl group in methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride increases electronegativity and metabolic stability but may reduce aqueous solubility .
Ester vs. Acid: The carboxylic acid derivative (C₇H₁₆ClNO₂) lacks the methyl ester, reducing lipophilicity and altering pharmacokinetics compared to the target compound .
Biological Activity
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, also known as a derivative of the amino acid leucine, has garnered attention for its potential biological activities. This compound is structurally characterized by its chiral center at the 3-position, which influences its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H17ClN2O2
- Molecular Weight : 194.68 g/mol
- CAS Number : 53487385
The biological activity of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can be attributed to its interaction with various biochemical pathways:
- Amino Acid Metabolism : As a leucine analog, it plays a role in protein synthesis and muscle metabolism.
- Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, potentially influencing insulin signaling pathways.
2. Anticancer Potential
Studies suggest that compounds similar to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride may inhibit cancer cell proliferation. The mechanism could involve modulation of metabolic pathways that are upregulated in cancer cells.
3. Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects of amino acid derivatives. These effects may be mediated through antioxidant activities or modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of amino acid derivatives found that compounds structurally similar to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride inhibited the growth of various cancer cell lines. The study highlighted the importance of stereochemistry in enhancing biological activity.
Pharmacokinetics
Understanding the pharmacokinetics of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is crucial for evaluating its therapeutic potential:
- Absorption : The compound's hydrophilicity may influence its absorption in the gastrointestinal tract.
- Distribution : Due to its molecular weight and structure, it is likely to distribute widely in body tissues.
- Metabolism : Enzymatic pathways involving amino acid metabolism will play a significant role in its biotransformation.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and structural features. Peaks corresponding to methyl groups (δ ~1.02 ppm) and methoxy protons (δ ~3.79 ppm) should align with published spectra of analogous compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Adjust mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve enantiomeric impurities, as chiral purity is critical for biological studies .
- Mass Spectrometry (LC-MS) : Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. The expected molecular ion [M+H] should match the theoretical mass (e.g., CHClNO has a molecular weight of 207.66 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light, as hydrochloride salts are hygroscopic and prone to degradation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, following institutional guidelines for halogenated organic compounds .
Q. How is (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride synthesized, and what are critical reaction parameters?
- Methodological Answer :
- Stepwise Synthesis : Start with enantioselective amination of 4,4-dimethylpentanoate precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure (R)-configuration. Subsequent methylation with methyl iodide under anhydrous conditions yields the ester .
- Critical Parameters :
- Temperature : Maintain ≤0°C during methylation to prevent racemization.
- Acid Workup : Use HCl in dioxane for hydrochloride salt formation, followed by vacuum drying to remove residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data between NMR and chiral HPLC results?
- Methodological Answer :
- Cross-Validation : Confirm chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) and compare retention times with a racemic standard. If discrepancies persist, use polarimetry or X-ray crystallography to verify absolute configuration .
- NMR Artifacts : Check for solvent-induced shifts (e.g., DMSO-d6 may cause broadening of amine protons) or impurities mimicking enantiomeric signals. Use -NMR for additional confirmation .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- pH Control : Prepare stock solutions in acidic buffers (pH 3–4) to minimize hydrolysis of the ester group. For long-term storage, lyophilize and reconstitute in organic solvents (e.g., DMSO) .
- Temperature Effects : Conduct accelerated stability studies (25–40°C) with LC-MS monitoring. Degradation products (e.g., free acid or racemized forms) indicate suboptimal conditions .
Q. How does steric hindrance from the 4,4-dimethyl group influence reactivity in downstream derivatization reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of the compound with analogous non-methylated esters in nucleophilic acyl substitutions (e.g., coupling with activated carboxylic acids). Reduced reactivity is expected due to steric shielding of the amino group .
- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for amine participation in reactions. Correlate results with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
